[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate
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Overview
Description
The compound “[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of the nitrogen atom makes the ring aromatic, similar to benzene . The compound also contains an amino group (-NH2), a carboxylate group (-COO-), and a benzyl group (C6H5CH2-), which are common functional groups in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation, or overlapping p-orbitals, across the pyridine ring and the adjacent double bond. This conjugation can have significant effects on the compound’s reactivity and stability .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the functional groups present and the overall shape of the molecule .Scientific Research Applications
Biological Imaging Applications
The synthesis and characterization of Zinpyr family sensors, which are derived from fluorescein-based dyes functionalized with a pyridyl-amine-pyrrole group, show potential for biological imaging applications. These sensors exhibit midrange affinity for Zn(II), resulting in significant fluorescence enhancement upon zinc binding, and have been demonstrated to be cell permeable and responsive in vivo, indicating their utility in biological imaging of zinc ions (Nolan et al., 2006).
Synthesis and Structural Investigation
Research on the synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids reveals insights into the physicochemical properties and coordination behavior of these compounds. These findings contribute to our understanding of how such molecules interact with metal centers, affecting both the photophysical properties of the metal and the conformation and intermolecular interactions of the ligands (Tzimopoulos et al., 2010).
Analgesic Property Optimization
The chemical modification of the pyridine moiety in certain molecules has been considered for optimizing biological properties, including analgesic effects. This area of research explores how modifications, such as methylation, can enhance the analgesic properties of specific compounds, contributing to the development of new analgesic agents (Ukrainets et al., 2015).
Coordination Polymer Reactivity
Studies on the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under varying conditions have led to the formation of different products, demonstrating the role of the ligand and reaction environment in dictating the product outcome. This research provides insights into the synthesis of coordination polymers and their potential applications (Ghosh et al., 2004).
Directing Groups for C-H Bond Functionalization
Research on 1-aminopyridinium ylides as directing groups for palladium-catalyzed C-H bond functionalization in carboxylic acid derivatives opens up new avenues for chemical synthesis. This work highlights the efficiency of these directing groups and their potential in facilitating the functionalization of sp3 C-H bonds, contributing to advancements in synthetic chemistry (Le et al., 2019).
Zinc Complex Syntheses for Catalytic Reactions
The synthesis of zinc complexes with multidentate nitrogen ligands has been explored for their potential as catalysts in aldol reactions. This research provides insights into how these complexes mimic the active site of zinc-dependent enzymes and their application in catalysis, offering a biomimetic approach to catalytic reactions (Darbre et al., 2002).
Metal Complexation Specificity
Investigations into the specificity of zinc(II), magnesium(II), and calcium(II) complexation by certain diphosphonic acids and their derivatives shed light on the solution properties and complex-formation equilibria of these compounds. This research is significant for understanding the complexation behavior of these metals and could inform the design of new chelating agents (Matczak-Jon et al., 2010).
Antimicrobial Activity
Studies on new zinc(II) complexes of nonsteroidal anti-inflammatory drugs have explored their antimicrobial activity, demonstrating the potential of these complexes in combating microbial infections. This line of research contributes to the development of new antimicrobial agents with enhanced activity and specificity (Ali et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c20-18(15-8-10-21-11-9-15)22-26-19(25)16-6-7-17(24)23(13-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJHJSXRJNOOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)ON=C(C3=CC=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O/N=C(/C3=CC=NC=C3)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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